molecular formula C12H18N2O5S2 B2547783 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine CAS No. 2127577-61-9

3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine

Cat. No. B2547783
CAS RN: 2127577-61-9
M. Wt: 334.41
InChI Key: UIMKQTJKKQCBJS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine, also known as DMSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMSP is a sulfonylmorpholine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has also been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and ion transport in various tissues.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzymes, the modulation of signaling pathways, and the regulation of oxidative stress and inflammation. 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its antioxidant and anti-inflammatory properties, and its potential applications in various fields. However, 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine also has some limitations, including its relatively high cost, its potential toxicity, and its limited solubility in water.

Future Directions

There are several future directions for the research on 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine, including the synthesis of new derivatives with improved properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields. 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has the potential to be developed into a new class of drugs for the treatment of various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has been synthesized using various methods, including the reaction of 3,3-dimethyl-4-chlorosulfonylmorpholine with 6-methylsulfonylpyridine-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 3,3-Dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

3,3-dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-12(2)9-19-7-6-14(12)21(17,18)10-4-5-11(13-8-10)20(3,15)16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKQTJKKQCBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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